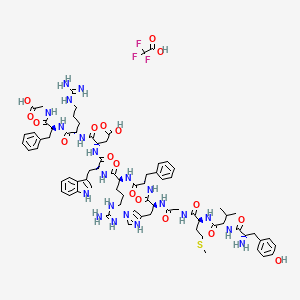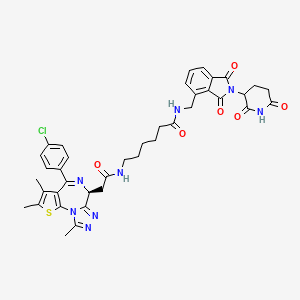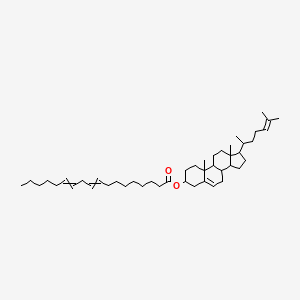
5'-O-DMT-N4-Bz-2'-F-dC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its protective and modification effects, making it a valuable tool in scientific research . It is commonly used in the synthesis of oligonucleotides and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-Bz-2’-F-dC involves multiple steps. The starting material is typically 2’-deoxycytidine, which undergoes a series of chemical reactions to introduce the 2’-fluoro group, the N4-benzoyl group, and the 5’-dimethoxytrityl group. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of 5’-O-DMT-N4-Bz-2’-F-dC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common reagents used in the synthesis include dimethoxytrityl chloride, benzoyl chloride, and fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N4-Bz-2’-F-dC undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction involves replacing one functional group with another, such as introducing a fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride. The reaction conditions vary depending on the desired modification but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include modified nucleosides with different functional groups, which can be used in further chemical synthesis or biological studies .
Scientific Research Applications
5’-O-DMT-N4-Bz-2’-F-dC has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for various chemical and biological studies.
Biology: The compound is used to study DNA and RNA synthesis, as well as to investigate the mechanisms of nucleic acid interactions.
Industry: The compound is used in the production of modified nucleotides for various industrial applications.
Mechanism of Action
The mechanism of action of 5’-O-DMT-N4-Bz-2’-F-dC involves its incorporation into nucleic acids. The compound can be incorporated into DNA or RNA, where it can affect the stability and function of the nucleic acid. The presence of the 2’-fluoro group enhances the stability of the nucleoside, making it resistant to enzymatic degradation. This property is particularly useful in therapeutic applications, where stability is crucial .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-N4-Bz-dC: This compound lacks the 2’-fluoro group but has similar protective and modification effects.
5’-O-DMT-N4-Bz-2’-F-dU: This compound is similar but has a uracil base instead of cytosine.
5’-O-DMT-N4-Bz-2’-F-dA: This compound has an adenine base instead of cytosine.
Uniqueness
5’-O-DMT-N4-Bz-2’-F-dC is unique due to the presence of the 2’-fluoro group, which enhances its stability and resistance to enzymatic degradation. This makes it particularly valuable in therapeutic applications where stability is essential .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBEZUVTIPFOJ-NHASGABXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34FN3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B10824224.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10824238.png)




![[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate](/img/structure/B10824265.png)
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride](/img/structure/B10824277.png)

![formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10824287.png)
